4-Hydroxy-n-methylbutanamide

描述

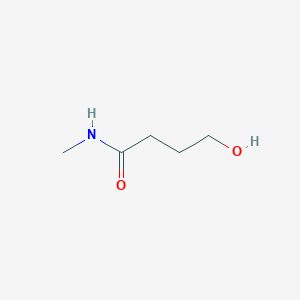

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6-5(8)3-2-4-7/h7H,2-4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKOPXVSDZXMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068058 | |

| Record name | Butanamide, 4-hydroxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37941-69-8 | |

| Record name | 4-Hydroxy-N-methylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37941-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, 4-hydroxy-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037941698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 4-hydroxy-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, 4-hydroxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-N-methylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy N Methylbutanamide

Established Synthetic Pathways to 4-Hydroxy-N-methylbutanamide

The synthesis of this compound is most prominently achieved through the ring-opening of γ-butyrolactone, a readily available and common precursor. Alternative amination strategies starting from different precursors have also been established.

Synthesis from γ-Butyrolactone Precursors

The most direct route to this compound is the aminolysis of γ-butyrolactone (GBL). This reaction involves a nucleophilic attack by methylamine (B109427) on the carbonyl carbon of the lactone, leading to the cleavage of the five-membered ring to form the desired hydroxyamide. This process is a reversible reaction that can be conducted at relatively low temperatures and pressures. However, the reaction conditions are critical; at temperatures below 180°C, the formation of N-methyl-4-hydroxybutanamide is favored, while at higher temperatures (above 220-250°C), the formation of the corresponding lactam (N-methyl-2-pyrrolidinone) can become the predominant pathway. mdma.ch The reaction between GBL and an amine, such as benzylamine, can be carried out at room temperature or with heating to achieve high yields. mdma.ch For instance, heating GBL with N-benzyl-N-methylamine at 100°C has been shown to yield the corresponding hydroxyamide. mdma.ch

Table 1: Synthesis via Lactone Ring-Opening

| Reactant | Reagent | Reaction Type | Product | Key Conditions |

|---|---|---|---|---|

| γ-Butyrolactone | Methylamine | Aminolysis | This compound | Temperatures below 180°C mdma.ch |

| γ-Butyrolactone | Benzylamine | Aminolysis | N-benzyl-4-hydroxybutanamide | Room temperature mdma.ch |

| α-methyl-γ-butyrolactone | N-methylaniline | AlCl₃-catalyzed Amination | 4-hydroxy-2,N-dimethyl-N-phenylbutanamide | Aluminum trichloride (B1173362) catalyst uzh.ch |

Amination Reactions in this compound Synthesis

Beyond the direct aminolysis of lactones, other amination strategies provide alternative pathways to the 4-hydroxybutanamide (B1328909) scaffold. One effective method begins with 4-hydroxybutyric acid, which is first converted to a more reactive acyl chloride, 4-hydroxybutyryl chloride, using a reagent like thionyl chloride (SOCl₂). This highly electrophilic intermediate readily reacts with methylamine to yield this compound with high efficiency. This two-step process is often favored in laboratory settings due to its high yield and favorable reaction kinetics.

Another synthetic approach involves the reductive amination of an aldehyde or ketone. libretexts.org This process treats a carbonyl compound with an amine in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄). libretexts.org The reaction proceeds through an imine intermediate which is then reduced to the amine. libretexts.org

Advanced Synthetic Strategies for Stereoselective Synthesis

For applications requiring specific three-dimensional structures, stereoselective synthesis is crucial. Advanced strategies employing chiral auxiliaries and specific organometallic reagents have been developed to control the stereochemistry during the synthesis of 4-hydroxybutanamide derivatives.

Chiral Auxiliaries and Stereochemical Control

Chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction. purdue.edu The Evans chiral auxiliary, for example, can be used to achieve stereo-selective fluorination on a related molecular backbone. In this methodology, a carboxylic acid is converted to an acyl chloride and then attached to an Evans auxiliary, such as (S)-4-isopropyloxazolidinone. The resulting imide directs subsequent reactions to occur stereoselectively, after which the auxiliary can be cleaved.

Another powerful strategy involves the use of chiral N-tert-butanesulfinyl imines as intermediates. mdpi.comua.es This method has been applied to the stereocontrolled synthesis of complex bicyclic alkaloids. The process involves the formation of an N-tert-butanesulfinyl keto aldimine, which then undergoes a highly diastereoselective decarboxylative-Mannich coupling reaction. mdpi.com The stereochemical pathway is directed by the chiral sulfinyl group, which guides the nucleophilic attack to a specific face of the imine. mdpi.com

Organometallic Reagents in Amide Synthesis

Organometallic reagents are key in several synthetic routes to precursors of this compound. A particularly useful intermediate is the Weinreb amide, specifically 4-Hydroxy-N-methoxy-N-methylbutanamide, which can be synthesized from γ-butyrolactone. mdpi.comcore.ac.ukethz.ch This reaction uses an aluminum-based organometallic reagent, such as trimethylaluminium (AlMe₃) or dimethylaluminum chloride, to react with N,O-dimethylhydroxylamine hydrochloride, which then opens the lactone ring to form the Weinreb amide in high yield. mdpi.comcore.ac.ukethz.ch

These Weinreb amides are stable intermediates that can then react with a range of organolithium or Grignard reagents. mdpi.comua.es This subsequent reaction is a nucleophilic acyl substitution that forms a hydroxy ketone, which is a versatile precursor for further transformations, including the synthesis of complex alkaloids. mdpi.comua.es

Table 2: Use of Organometallic Reagents in Synthesis

| Starting Material | Organometallic Reagent | Intermediate/Product | Purpose |

|---|---|---|---|

| γ-Butyrolactone | Trimethylaluminium (AlMe₃) / N,O-dimethylhydroxylamine | 4-Hydroxy-N-methoxy-N-methylbutanamide (Weinreb Amide) mdpi.comcore.ac.uk | Formation of a stable amide intermediate for further reactions. |

| 4-Hydroxy-N-methoxy-N-methylbutanamide | Organolithium or Grignard Reagents | Hydroxy ketones mdpi.comua.es | Synthesis of ketone precursors for complex molecules. |

Derivatization Strategies and Analogue Synthesis

The 4-hydroxybutanamide scaffold is a versatile template for generating a library of analogues through various derivatization strategies. These modifications can be made at several positions on the molecule to explore structure-activity relationships for various biological targets.

A common strategy for creating derivatives involves starting with substituted lactones. For example, a series of 2-substituted 4-hydroxybutanamide derivatives can be synthesized via the aminolysis of the corresponding 2-substituted dihydrofuran-2(3H)-one with different substituted benzylamines. researchgate.net This approach allows for the introduction of diverse and bulky groups at the 2-position of the butanamide chain.

The hydroxyl group at the 4-position also serves as a point for modification. It can be protected, for instance, using tert-butyldimethylsilyl triflate (TBSOTf) to form a silyl (B83357) ether. core.ac.uknih.govacs.org This protection allows for selective reactions at other parts of the molecule without interference from the alcohol.

Furthermore, both the N-position and the 2-position of the butanamide scaffold have been identified as crucial for influencing the biological activity of certain derivatives. The synthesis of N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide derivatives has been reported as effective inhibitors of certain transporters.

Table 3: Examples of 4-Hydroxybutanamide Derivatives

| Compound Derivative | Key Structural Features | Synthetic Precursor |

|---|---|---|

| 4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide | N-substituted with a 4-methylbenzyl group. | γ-Butyrolactone and (4-methylphenyl)methanamine. |

| N-benzyl-4-hydroxybutanamide | N-substituted with a benzyl (B1604629) group. | γ-Butyrolactone and benzylamine. |

| 2-Substituted 4-hydroxybutanamide derivatives researchgate.net | Substituents at the 2-position of the butanamide chain. | 2-substituted dihydrofuran-2(3H)-ones. |

| 4-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylbutanamide core.ac.uknih.govacs.org | Hydroxyl group protected as a TBDMS ether. | 4-Hydroxy-N-methoxy-N-methylbutanamide. |

N-Substituted Analogues of this compound

The synthesis of N-substituted analogues of this compound can be achieved through various synthetic routes. A common method involves the aminolysis of γ-butyrolactone (GBL) and its derivatives. This reaction entails the nucleophilic attack of an amine on the carbonyl carbon of the lactone, leading to the opening of the five-membered ring to form the corresponding N-substituted 4-hydroxybutanamide. The reaction conditions can be adjusted to suit different substrates and optimize yields. Generally, this involves heating the lactone with the desired amine.

Another approach is the amidation of 4-hydroxybutyric acid or its derivatives. For instance, 4-hydroxybutyric acid can be reacted with an appropriate amine in the presence of a coupling agent. A more reactive pathway involves converting 4-hydroxybutyric acid into its more electrophilic acyl chloride, 4-hydroxybutyryl chloride, using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride readily reacts with the desired N-substituted amine to yield the target compound.

Researchers have synthesized a variety of N-substituted analogues for different applications. For example, N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide derivatives have been investigated, where the benzhydryl and benzylamide moieties were found to be important for activity as murine GABA transporter (mGAT) inhibitors. Similarly, the synthesis of tricyclic N-benzyl-4-hydroxybutanamide derivatives has yielded compounds with significant anticonvulsant effects.

The following table provides examples of synthesized N-substituted analogues and their reported activities:

| Compound | Derivative Class | Target(s) | Inhibitory Potency (pIC₅₀) | Reference |

| Compound 23a | N-benzyl-4-hydroxybutanamide with dibenzocycloheptatriene moiety | mGAT1-4 (slight preference for mGAT4) | 5.02 ± 0.11 (for mGAT4) | researchgate.net |

| Compound 24e | 4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide with dibenzocycloheptadiene moiety | mGAT2 | 5.34 ± 0.09 | researchgate.net |

| 4-(1,2-dihydro-4-methyl-2-oxoquinolin-6-yloxy)-N-cyclohexyl-N-methylbutanamide | Quinolinone derivative | PDE3 inhibitor | --- | tandfonline.com |

| 4-(1,2-dihydro-4-methyl-2-oxoquinolin-6-yloxy)-N-methyl-N-phenylbutanamide | Quinolinone derivative | PDE3 inhibitor | --- | tandfonline.com |

| 4-Hydroxy-N-methoxy-N-methylbutanamide | Weinreb amide | Synthetic intermediate | --- | mdpi.comuni.lu |

| 4-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylbutanamide | Silyl-protected Weinreb amide | Synthetic intermediate | --- | nih.gov |

Structural Modifications of the Butanamide Backbone

Modifications to the butanamide backbone of this compound have been explored to develop new compounds with specific biological activities. These modifications often involve introducing substituents at the 2-position of the butanamide chain.

A series of 2-substituted 4-hydroxybutanamide derivatives have been synthesized by the aminolysis of corresponding 2-substituted dihydrofuran-2(3H)-one derivatives with various substituted benzylamines. researchgate.net These structural changes have been shown to influence the compounds' ability to inhibit GABA transport proteins (mGAT1-4). researchgate.net

For instance, the introduction of a dibenzocycloheptatriene moiety at the 2-position, combined with an N-benzyl group, resulted in a nonselective GAT inhibitor with a slight preference for mGAT4. researchgate.net In another example, a dibenzocycloheptadiene moiety at the 2-position and an N-(4-methylphenyl)methyl group led to a compound with relatively high inhibitory activity towards mGAT2. researchgate.net

The synthesis of these modified butanamides often starts with a nucleophilic substitution reaction. For example, N-methyl-4,4-bis(3-methylthiophen-2-yl)but-3-en-1-amine can be reacted with 3-bromodihydrofuran-2(3H)-one or 3-bromo-5-methyldihydrofuran-2(3H)-one to introduce the butanamide backbone. researchgate.net

The following table summarizes some examples of structural modifications of the butanamide backbone:

| Modification | Starting Materials | Resulting Compound Class | Target/Application | Reference |

| Substitution at 2-position | 2-substituted dihydrofuran-2(3H)-ones and benzylamines | 2-Substituted 4-hydroxybutanamide derivatives | GABA transporter inhibitors | researchgate.net |

| Introduction of a dibenzocycloheptatriene moiety | N-benzylamine and a corresponding 2-substituted lactone | N-benzyl-4-hydroxybutanamide with a dibenzocycloheptatriene moiety | GAT inhibitor | researchgate.net |

| Introduction of a dibenzocycloheptadiene moiety | N-(4-methylphenyl)methylamine and a corresponding 2-substituted lactone | 4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide with a dibenzocycloheptadiene moiety | mGAT2 inhibitor | researchgate.net |

| Introduction of a 4,4-diphenylbut-3-enyl group | 3-bromodihydrofuran-2(3H)-one and N-methyl-4,4-diphenylbut-3-en-1-amine | 2-(N-methyl-4,4-diphenylbut-3-enylamino)-4-hydroxybutanamides | GABA uptake inhibitors |

Formation of Complex Polymeric Structures Incorporating this compound Moieties

The incorporation of this compound and related hydroxyamide moieties into polymeric structures has been investigated to enhance the properties of materials. The hydroxyl and amide groups within these structures can participate in hydrogen bonding, which can improve the mechanical properties, flexibility, and thermal stability of the resulting polymers.

One study demonstrated that incorporating a hydroxybutanamide moiety into a polymer chain improved the material's flexibility and thermal stability, suggesting potential applications in coatings and adhesives. While specific examples focusing solely on this compound are not extensively detailed, the principles apply to related N-substituted hydroxybutanamides. For instance, N-ethyl-3-hydroxybutanamide has been identified as a potential monomer for polymer synthesis.

The synthesis of such polymers can involve the reaction of the hydroxyamide monomer with other co-monomers or through self-polymerization under specific conditions. Dimerization of hydroxybutanamide derivatives has also been noted, which can sometimes be an intermediate step or an undesired side reaction during synthesis.

Furthermore, ladder-type oligo(p-phenylenevinylene)s (LOPVs) incorporating silicon bridges have been synthesized, which are fluorescent π-conjugated polymers. researchgate.net While not directly incorporating this compound, the synthetic strategies for creating complex, functional polymeric systems are relevant. These syntheses can involve intramolecular reductive cyclizations and Friedel-Crafts type electrophilic cyclizations to build the rigid, extended polymer backbones. researchgate.net

Investigation of Reactivity and Intramolecular Cyclization Pathways

Base-Catalyzed Cyclization Reactions

The intramolecular cyclization of this compound derivatives can be induced under basic conditions, leading to the formation of various cyclic structures. The specific product formed often depends on the substitution pattern of the starting material.

A notable example is the base-catalyzed cyclization of N,N-disubstituted 4-hydroxy-2-methylbutanamides. uzh.chuzh.ch Treatment of these compounds with a strong base like lithium diisopropylamide (LDA) followed by the addition of diphenyl phosphorochloridate (DPPCl) can lead to the formation of cyclopropanecarboxamide (B1202528) derivatives. uzh.chuzh.chresearchgate.net This reaction provides a novel synthetic route to this class of compounds. uzh.chuzh.ch

In contrast, when N-monosubstituted 4-hydroxy-2-methylbutanamides are subjected to similar reaction conditions (LDA and DPPCl), they undergo a different cyclization pathway to yield pyrrolidin-2-one derivatives. uzh.chuzh.chresearchgate.net The nature of the substituent on the nitrogen atom plays a crucial role in directing the reaction towards either cyclopropane (B1198618) or pyrrolidinone formation.

Formation of Cyclopropanecarboxamide Derivatives

The synthesis of cyclopropanecarboxamide derivatives from this compound analogues represents a significant chemical transformation. Specifically, the successive treatment of an N,N-disubstituted 4-hydroxy-2-methylbutanamide with lithium diisopropylamide (LDA) and then diphenyl phosphorochloridate (DPPCl) results in the formation of a 1-methylcyclopropanecarboxamide (B171806) in good yield. uzh.chuzh.ch

This base-catalyzed cyclization offers a new synthetic strategy for accessing cyclopropanecarboxamides, which are important structural motifs in various physiologically active compounds. uzh.ch The structure of the resulting cyclopropanecarboxamide has been confirmed through X-ray crystallography. uzh.chuzh.ch

Synthesis of Pyrrolidin-2-one Analogues

The intramolecular cyclization of appropriately substituted 4-hydroxybutanamide derivatives provides a direct route to pyrrolidin-2-one analogues. When an N-monosubstituted 4-hydroxy-2-methylbutanamide is treated with lithium diisopropylamide (LDA) and diphenyl phosphorochloridate (DPPCl), it undergoes cyclization to form a 3-methylpyrrolidin-2-one. uzh.chuzh.chresearchgate.net

The proposed mechanism for this transformation involves the formation of an intermediate that facilitates the intramolecular nucleophilic attack of the nitrogen atom onto the carbon bearing the hydroxyl group (or a derivative thereof), leading to the five-membered lactam ring. researchgate.net The structure of the resulting pyrrolidin-2-one can be confirmed by spectroscopic methods such as NMR, where characteristic signals for the CH₂N group are observed. uzh.chresearchgate.net This synthetic approach is valuable for the preparation of various substituted pyrrolidin-2-ones, which are common substructures in many pharmacologically active molecules. google.comgoogleapis.com

Biological Activity and Pharmacological Potential of 4 Hydroxy N Methylbutanamide and Its Derivatives

Central Nervous System (CNS) Activity

The primary pharmacological interest in 4-hydroxy-N-methylbutanamide derivatives lies in their ability to modulate CNS function. This activity is largely attributed to their interaction with key proteins involved in neurotransmission, leading to a cascade of effects that have been explored in various preclinical models.

Inhibition of Gamma-Aminobutyric Acid (GABA) Transporters (mGAT1-4)

A significant body of research has focused on the capacity of N-benzyl-4-hydroxybutanamide derivatives to inhibit the four subtypes of murine GABA transporters: mGAT1, mGAT2, mGAT3, and mGAT4. researchgate.netlookchem.comnih.gov These transporters are crucial for regulating the concentration of GABA in the synaptic cleft, thereby controlling the duration and intensity of inhibitory neurotransmission. nih.govresearchgate.net By blocking these transporters, this compound derivatives can elevate extracellular GABA levels, leading to a range of downstream pharmacological effects.

Scientific inquiry into these compounds has led to the identification of specific derivatives with varying potencies and selectivities for the different mGAT subtypes. For instance, a derivative identified as compound 24e, which is a 4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide bearing a dibenzocycloheptadiene moiety, has shown relatively high inhibitory activity at the mGAT2 transporter. researchgate.netnih.gov Another derivative, compound 23a, an N-benzyl-4-hydroxybutanamide with a dibenzocycloheptatriene moiety, acts as a nonselective GAT inhibitor with a slight preference for mGAT4. researchgate.netnih.gov

The inhibitory activity of these compounds is typically quantified by their pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration. The following table summarizes the inhibitory potency of selected N-benzyl-4-hydroxybutanamide derivatives on the four mGAT subtypes.

| Compound | Description | Target | Inhibitory Activity (pIC50) |

| 24e | 4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide bearing a dibenzocycloheptadiene moiety | mGAT2 | 5.34 ± 0.09 researchgate.netnih.gov |

| 23a | N-benzyl-4-hydroxybutanamide bearing a dibenzocycloheptatriene moiety | mGAT4 (slight preference) | 5.02 ± 0.11 researchgate.netnih.gov |

| 50a | 4-aminobutanamide (B1198625) derivative with a chlorine atom in the 2-position of the benzyl (B1604629) moiety | mGAT2 | 5.43 nih.govacs.org |

By inhibiting GABA transporters, this compound derivatives directly influence GABAergic neurotransmission. The primary mechanism is the prolongation of GABA's presence in the synaptic cleft, which enhances the activation of both ionotropic GABA-A and metabotropic GABA-B receptors. nih.gov This leads to a general increase in inhibitory tone within the CNS, counterbalancing neuronal excitation. researchgate.net The blockade of GABA uptake by transporter inhibitors has been shown to unmask tonic inhibition in hippocampal pyramidal neurons, highlighting the significant role of these transporters in regulating neuronal excitability. nih.gov The ability to modulate GABA levels in this manner is the foundation for the therapeutic potential of these compounds in neurological disorders characterized by an imbalance in excitatory and inhibitory signaling. researchgate.net

The enhancement of GABAergic inhibition by mGAT inhibitors translates to significant anticonvulsant activity in various in vivo models. Derivatives of 4-hydroxybutanamide (B1328909) have been investigated for their ability to protect against seizures. For example, compound 24e, with its notable inhibitory action on mGAT2, has demonstrated predominant anticonvulsant activity in preclinical studies. researchgate.netnih.gov Research on other 2-substituted 4-hydroxybutanamides has also shown their potential to increase the electroconvulsive threshold in mice. Structure-activity relationship studies have revealed that the introduction of bulky, lipophilic substituents on the N-benzyl group and at the 2-position of the butanamide backbone is a key factor in engineering anticonvulsant properties.

The modulation of GABAergic pathways is also implicated in the processing of pain signals. Consequently, derivatives of this compound have been evaluated for their antinociceptive (pain-relieving) effects. In the formalin model of tonic pain, a widely used assay to assess analgesic potential, compound 24e has shown significant antinociceptive activity. researchgate.netlookchem.comnih.gov This suggests that by enhancing GABAergic inhibition, these compounds can dampen the neuronal circuits involved in the perception of pain. Other derivatives have also demonstrated antinociceptive properties in various rodent models of pain, indicating the potential of this chemical class in the development of novel analgesics. researchgate.net

Beyond epilepsy and pain, there is growing evidence that GABAergic neurotransmission is involved in the pathophysiology of psychiatric disorders such as depression. researchgate.netlookchem.comnih.gov Preclinical studies using behavioral assays, such as the forced swim test, have been conducted to evaluate the antidepressant-like potential of this compound derivatives. nih.govmaastrichtuniversity.nljneurology.com Compound 23a, a nonselective GAT inhibitor, has exhibited significant antidepressant-like properties in mice. researchgate.netlookchem.comnih.gov These findings suggest that by modulating GABAergic tone, these compounds may offer a novel mechanistic approach to treating depressive disorders.

The following table provides a summary of the in vivo pharmacological activities of selected N-benzyl-4-hydroxybutanamide derivatives.

| Compound | Primary Target | In Vivo Activity | Model |

| 24e | mGAT2 | Anticonvulsant, Antinociceptive | Electroshock, Formalin Test researchgate.netnih.gov |

| 23a | Non-selective GAT | Antidepressant-like | Forced Swim Test researchgate.netnih.gov |

Sigma-1 Receptor (S1R) Antagonism and its Therapeutic Relevance

In addition to their effects on GABA transporters, some compounds structurally related to this compound have been investigated for their activity at the Sigma-1 receptor (S1R). The S1R is a unique intracellular chaperone protein that has been implicated in a variety of cellular functions and is considered a promising target for the treatment of several CNS disorders, including neuropathic pain. nih.gov

Research has led to the discovery of S1R antagonists with antinociceptive activity. nih.gov While not direct derivatives of this compound, the exploration of related scaffolds highlights the potential for multi-target activity within this chemical space. For instance, the compound (R/S)-RC-752, a 2-aryl-4-aminobutanol derivative, has been identified as a potent S1R antagonist that effectively alleviates pain in animal models of neuropathic pain. nih.gov This underscores the therapeutic relevance of S1R antagonism for pain management and suggests that designing molecules with dual activity at both GABA transporters and the S1R could be a promising strategy for developing novel analgesics.

Application in Neuropathic Pain Management

Derivatives of this compound have emerged as promising candidates for the management of neuropathic pain, a condition often resistant to conventional therapies. researchgate.net Research has focused on two primary mechanisms: the inhibition of γ-aminobutyric acid (GABA) transporters and the antagonism of the sigma-1 (S1R) receptor.

Inhibitors of GABA transporters (GATs) are considered a key strategy for treating several neurological disorders, including neuropathic pain, by enhancing GABAergic neurotransmission. researchgate.netnih.gov A series of N-benzyl-4-hydroxybutanamide derivatives demonstrated significant inhibitory activity against the four murine GAT subtypes (mGAT1-4). researchgate.net In vivo experiments confirmed that these compounds possess antinociceptive properties in rodent models of tonic and neuropathic pain. researchgate.net

Table 1: Inhibitory Activity of N-benzyl-4-hydroxybutanamide Derivatives on GABA Transporters (mGATs)

| Compound | Description | Target Preference | Activity (pIC₅₀) | Source |

|---|---|---|---|---|

| 23a | N-benzyl-4-hydroxybutanamide with a dibenzocycloheptatriene moiety | mGAT4 (slight preference) | 5.02 ± 0.11 | researchgate.net |

| 24e | 4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide with a dibenzocycloheptadiene moiety | mGAT2 | 5.34 ± 0.09 | researchgate.net |

A separate line of research identified a novel this compound derivative, (R/S)-RC-752, as a potent sigma-1 receptor (S1R) antagonist. nih.govresearchgate.net The S1R is implicated in the modulation of pain mechanisms, and its expression is upregulated during the induction of neuropathic pain. nih.gov (R/S)-RC-752 demonstrated significant efficacy in alleviating pain in animal models, including the formalin test and the spinal nerve ligation model, providing proof of concept for its utility as an antinociceptive agent. nih.govresearchgate.net The compound showed high affinity for the S1R with a Ki of 6.2 ± 0.9 nM. nih.gov

Anticancer Research and Antitumor Properties

The this compound scaffold has also been integral to the development of novel anticancer agents, with derivatives showing activity in tumor cell line screenings and through specific enzyme inhibition.

National Cancer Institute (NCI60) Human Tumor Cell Line Screening

The National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) utilizes a panel of 60 human tumor cell lines to screen compounds for potential anticancer activity. nih.gov This screen has been a cornerstone of anticancer drug discovery for over three decades. cancer.gov A derivative, 4-Hydroxy-N-methoxy-N-methylbutanamide, was evaluated as part of the NCI60 screen, where it is identified by the code NCI60_015022. ontosight.ai The inclusion of this compound in the screening program indicates its potential for further investigation in cancer therapy research. ontosight.ai

Inhibition of Sirtuin 2 (SIRT2) and Antiproliferative Effects

Sirtuins (SIRTs) are a class of enzymes that play a role in various pathologies, and SIRT2 has been identified as a target for cancer drug development. helsinki.fiacs.org Researchers have designed and synthesized novel chroman-4-one derivatives based on the butanamide structure to act as selective SIRT2 inhibitors. helsinki.fiacs.org One such derivative is 4-(8-Bromo-6-chloro-4-oxochroman-2-yl)-N-methylbutanamide. helsinki.fi These compounds exhibited potent and selective inhibitory activity against SIRT2. helsinki.fiacs.org Furthermore, their antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines were found to correlate with their SIRT2 inhibition potency, indicating that SIRT2 is the likely target in these cancer cells. helsinki.fi

Table 2: SIRT2 Inhibition by Selected Chroman-4-one Derivatives

| Compound | SIRT2 Inhibition IC₅₀ (µM) | SIRT1 Inhibition (%) at 200 µM | SIRT3 Inhibition (%) at 200 µM | Source |

|---|---|---|---|---|

| Derivative 1 | 0.44 | 14 | 20 | acs.org |

| Derivative 2 | 0.52 | 30 | 23 | acs.org |

Antimicrobial and Antiparasitic Potential

The structural versatility of this compound has been exploited in the search for new agents to combat infectious diseases, including malaria.

Antimalarial Activity of Natural Product Derivatives

Malaria remains a significant global health problem, and the emergence of drug-resistant strains of the Plasmodium falciparum parasite necessitates the discovery of new antimalarial agents. researchgate.net Phytochemical investigation of the green seaweed Halimeda macroloba led to the isolation of new halogenated compounds that possess a this compound unit within their structure. researchgate.netmdpi.com These natural product derivatives were tested for their ability to inhibit the growth of P. falciparum. researchgate.net

Table 3: In Vitro Antimalarial Activity of Halimeda macroloba Extract and Compounds

| Substance | Description | Inhibitory Activity (IC₅₀) | Source |

|---|---|---|---|

| Crude Extract | From Halimeda macroloba | 1.8 ± 0.35 µg/mL | researchgate.net |

| Compound 2 | Isolated derivative containing this compound unit | 3.2 ± 0.23 µg/mL | researchgate.net |

| Compound 6 | Isolated derivative | 19.3 ± 0.51 µg/mL | researchgate.net |

The results showed that the crude extract and isolated compound 2 had good inhibitory activity against the parasite. researchgate.net This suggests that the scaffold present in these natural products is a promising starting point for the development of new antimalarial drugs. researchgate.net Additionally, the synthesis of the antimalarial alkaloid (+)-myrioneurinol utilizes a 4-hydroxy-N-methoxy-N-methylbutanamide intermediate, and the final product shows moderate antimalarial activity.

Other Emerging Biological Activities

Beyond the primary areas discussed, derivatives of this compound have shown potential in other therapeutic and diagnostic applications. The same N-benzyl-4-hydroxybutanamide derivatives that demonstrated antinociceptive effects also exhibited significant anticonvulsant and antidepressant-like properties in animal models. researchgate.netnih.gov

In a different application, a radiolabeled derivative, [N-methyl-11C]4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide, has been developed as a positron emission tomography (PET) agent. nih.gov This compound is used to study the function of P-glycoprotein (P-gp), a transmembrane transporter associated with multidrug resistance (MDR) in cancer cells. Over-expression of P-gp is a mechanism by which tumors evade the effects of chemotherapy. nih.gov

Potential as Histone Deacetylase Inhibitors (HDACi)

The therapeutic potential of HDAC inhibitors lies in their ability to modulate gene expression by altering the acetylation state of histones, which can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells. The hydroxamic acid moiety (-CONHOH) is a well-established zinc-binding group that is crucial for the inhibitory activity of many HDAC inhibitors, as it chelates the zinc ion in the active site of the enzyme.

While direct studies on the HDAC inhibitory activity of 4-hydroxy-N-methyl-N-hydroxybutanamide are limited, extensive research has been conducted on structurally related N-hydroxybutanamide derivatives. A notable example is droxinostat (B1684659) , also known as 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide. Although not a direct derivative of this compound due to the phenoxy substituent, its butanamide scaffold provides valuable insights into the potential of this class of compounds.

Droxinostat has been identified as a selective HDAC inhibitor, demonstrating significant activity against specific HDAC isoforms. tandfonline.comresearchgate.netnih.gov Research has shown that it selectively inhibits HDAC3, HDAC6, and HDAC8 at micromolar concentrations, while showing no significant inhibition of other HDAC isoforms such as HDAC1, HDAC2, HDAC4, HDAC5, HDAC7, HDAC9, and HDAC10. researchgate.net

In the same study that characterized droxinostat, its N-methyl derivative, 4-(4-chloro-2-methylphenoxy)-N-hydroxy-N-methylbutanamide , was synthesized as a control compound to investigate the importance of the hydroxamic acid moiety for its biological activity. researchgate.netaacrjournals.org The synthesis of this N-methylated analog underscores the scientific interest in understanding how modifications to the hydroxamic acid group affect HDAC inhibition.

Generally, the N-methylation of hydroxamic acids as HDAC inhibitors leads to a decrease in inhibitory potency. tandfonline.com This is attributed to the loss of a hydrogen bond donor, the N-hydroxyl proton, which is believed to be important for the interaction with the active site of the enzyme. tandfonline.com This suggests that while N-hydroxy-4-hydroxy-N-methylbutanamide derivatives are promising candidates for HDAC inhibition, the presence of the N-methyl group might modulate their activity, potentially leading to more selective but less potent inhibitors compared to their non-methylated counterparts.

Further research into the structure-activity relationship (SAR) of N-methylated hydroxamic acids is ongoing, aiming to delineate the precise effects of this substitution on the potency and selectivity of HDAC inhibition. The development of such derivatives could lead to novel therapeutic agents with improved pharmacological profiles.

Research Findings on Droxinostat Inhibition

| HDAC Isoform | IC50 (µM) |

| HDAC3 | 16.9 |

| HDAC6 | 2.47 |

| HDAC8 | 1.46 |

| HDAC1, 2, 4, 5, 7, 9, 10 | >20 |

| Data from Wood et al. (2010) researchgate.net |

This interactive table summarizes the selective inhibitory activity of droxinostat against various HDAC isoforms.

Mechanism of Action and Molecular Interactions

Elucidation of Target-Specific Binding Mechanisms

Research into 4-hydroxy-n-methylbutanamide analogues has identified interactions with several key proteins involved in neurological and cellular processes.

Derivatives of this compound have been investigated as inhibitors of the four subtypes of mouse GABA transporters (mGAT1-4). nih.govamazonaws.com The central nervous system relies on γ-Aminobutyric acid (GABA) for its primary inhibitory neurotransmission, and modulating its levels by inhibiting reuptake via GATs is a therapeutic strategy for conditions like epilepsy and neuropathic pain. nih.govamazonaws.com

Studies on a series of N-benzyl-4-hydroxybutanamide derivatives have provided insights into their binding and inhibitory potency. For instance, a derivative featuring a dibenzocycloheptatriene moiety, identified as compound 23a , acts as a nonselective GAT inhibitor with a slight preference for the mGAT4 subtype, exhibiting a pIC50 of 5.02. nih.govamazonaws.com In contrast, compound 24e , which is a 4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide bearing a dibenzocycloheptadiene moiety, shows relatively high inhibitory activity towards the mGAT2 subtype with a pIC50 of 5.34. nih.govamazonaws.com

Computational docking and molecular dynamics studies support these findings, helping to elucidate the specific interactions between the ligands and the transporter binding sites. nih.gov

Table 1: Inhibitory Potency of this compound Derivatives on GABA Transporters

| Compound | Structure | Target | pIC50 (± SD) |

|---|---|---|---|

| 23a | N-benzyl-4-hydroxybutanamide with a dibenzocycloheptatriene moiety | mGAT4 | 5.02 ± 0.11 |

| 24e | 4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide with a dibenzocycloheptadiene moiety | mGAT2 | 5.34 ± 0.09 |

Binding Modalities with Sigma-1 Receptors

The sigma-1 receptor (S1R) is another important target for which derivatives of the 4-hydroxybutanamide (B1328909) scaffold have been developed. S1R antagonists are being explored for their potential in treating neuropathic pain. sigmaaldrich.comcore.ac.uk Research has focused on a 2-aryl-4-aminobutanol scaffold, which is structurally related to this compound. sigmaaldrich.com

Structure-activity relationship (SAR) analysis indicates that specific aromatic moieties are crucial for hydrophobic interactions within the primary binding region of the S1R. sigmaaldrich.com For example, compounds incorporating biphen-4-yl and naphth-2-yl groups have been synthesized and evaluated. sigmaaldrich.com The antagonist profile of these compounds was confirmed by their ability to counteract the effects of an S1R agonist in cell differentiation assays. sigmaaldrich.com One of the most effective compounds, (R/S)-1d, was identified based on its ability to reduce NGF-induced cell differentiation promoted by the S1R agonist PRE-084. sigmaaldrich.com Further investigation of selected compounds, such as (R/S)-RC-752, highlighted their high affinity for S1R, with a Ki value of 6.2 ± 0.9. sigmaaldrich.com

Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase, has emerged as a therapeutic target in cancer and neurodegenerative diseases. nih.gov While research on this compound itself as a SIRT2 inhibitor is limited, studies on related structures provide valuable insights. Chroman-4-one derivatives, which can incorporate an N-methylbutanamide side chain, have been identified as potent and selective SIRT2 inhibitors. acs.orggazi.edu.tr

For example, the compound 4-(8-Bromo-6-chloro-4-oxochroman-2-yl)-N-methylbutanamide was synthesized and evaluated for its SIRT2 inhibitory activity. acs.org The binding mode for these types of inhibitors involves interactions with key residues in the SIRT2 binding pocket. Homology modeling suggests that the chroman-4-one scaffold is a key feature for potent inhibition. gazi.edu.tr The development of these inhibitors often focuses on increasing hydrophilicity to improve pharmacokinetic properties by introducing moieties like terminal amides. gazi.edu.tr

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of this compound derivatives for their respective biological targets.

Modifications to the amide group of 4-hydroxybutanamide have a significant impact on biological activity. SAR studies on GABA transporter inhibitors have shown that the introduction of benzyl (B1604629) substituents on the amide nitrogen is pivotal for activity. imrpress.com For instance, in a series of 2-substituted 4-aminobutanamide (B1198625) derivatives, the presence of N-benzyl groups was crucial for their interaction with the GABA uptake system. imrpress.com

Further studies on N-hydroxy-arachidonamides and arylhydroxamic acids, which also contain an amide-like linkage, have shown that the terminal N-hydroxyl group is critical for potent inhibition of enzymes like 5-lipoxygenase, though it can be susceptible to metabolic hydrolysis.

Table 2: SAR Insights for Amide Group Substitutions

| Base Scaffold | Substitution | Target | Effect on Activity |

|---|---|---|---|

| 4-hydroxybutanamide | N-benzyl substituents | GABA Transporters | Pivotal for activity and effective interaction. imrpress.com |

Role of Aromatic and Lipophilic Moieties in Biological Potency

The introduction of aromatic and lipophilic moieties elsewhere in the 4-hydroxybutanamide structure is a key strategy for enhancing biological potency and selectivity.

In the context of GABA transporter inhibitors, attaching large, lipophilic groups has proven effective. The development of N-benzyl-4-hydroxybutanamide derivatives with tricyclic moieties like dibenzocycloheptatriene and dibenzocycloheptadiene led to compounds with significant inhibitory activity. nih.govamazonaws.com Similarly, SAR studies indicated that an aromatic and lipophilic substituent at the 2-position of 4-hydroxybutanamide is critical for activity against mGAT4. imrpress.com

For sigma-1 receptor modulators, aromatic groups such as biphen-4-yl and naphth-2-yl were chosen for their ability to engage in hydrophobic interactions with the receptor's binding site. sigmaaldrich.com The 4-methoxyphenyl (B3050149) ring, in particular, appears to play a key role in the interaction with S1R. The strategic placement of these bulky groups is essential for achieving high affinity and selectivity. sigmaaldrich.com

Stereochemical Influences on Pharmacological Profiles

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can significantly influence its pharmacological profile. For derivatives of this compound, the presence of chiral centers means that different stereoisomers can exhibit varied binding affinities for their biological targets and, consequently, produce different physiological effects.

Research into related hydroxamic acids and butanamide derivatives highlights the critical role of stereochemistry in determining biological activity. For instance, in the context of histone deacetylase (HDAC) inhibitors, a class of compounds to which some butanamide derivatives belong, the specific stereoconfiguration is crucial for activity. The (R)-enantiomer of certain hydroxamic acid derivatives has been shown to be the more potent inhibitor of HDACs. ontosight.ai This is because the precise spatial orientation of the functional groups, such as the hydroxamic acid moiety, is necessary for effective chelation of the zinc ion within the enzyme's active site. ontosight.ai

Similarly, studies on complex derivatives like (2R,4S)-4-[(5R,8S,11R)-11-(acetylamino)-8-methyl-7,10-dioxo-3,13-dithia-6,9-diazabicyclo[13.2.2]nonadeca-1(17),15,18-trien-5-yl]-N-butyl-4-hydroxy-2-methylbutanamide demonstrate that a specific stereochemistry is defined for the molecule, suggesting its importance for the intended biological interaction. ontosight.ai The synthesis of such molecules often requires stereoselective methods to produce the desired isomer, as different isomers of similar alkaloids can possess widely divergent biological activities. mdpi.com For example, while one stereoisomer may act as an antimuscarinic, another might be an anticholinergic agent. mdpi.com This underscores the principle that the specific 3D structure of a molecule is a key determinant of its interaction with biological systems.

Computational Approaches to Mechanistic Understanding

Computational chemistry provides powerful tools for investigating the molecular interactions that underpin the pharmacological activity of compounds like this compound and its derivatives. Techniques such as molecular docking and molecular dynamics simulations allow researchers to visualize and analyze how these molecules bind to their protein targets at an atomic level.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This technique is instrumental in structure-activity relationship (SAR) studies, helping to elucidate how a compound's structure relates to its biological function.

In studies of N-benzyl-4-hydroxybutanamide derivatives, molecular docking has been employed to understand their inhibitory activity against γ-aminobutyric acid (GABA) transporters (GATs), which are targets for treating neurological disorders like epilepsy. researchgate.net These simulations have identified key interactions between the ligands and the amino acid residues in the binding sites of different GAT subtypes (mGAT1-4). researchgate.net

For example, docking studies revealed that a derivative, compound 24e (4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide bearing a dibenzocycloheptadiene moiety), showed a high inhibitory activity towards mGAT2. researchgate.net Another derivative, compound 23a (N-benzyl-4-hydroxybutanamide bearing a dibenzocycloheptatriene moiety), was identified as a nonselective GAT inhibitor with a slight preference for mGAT4. researchgate.net Such findings are crucial for designing more selective and potent inhibitors.

Similarly, docking simulations of other butanamide-containing molecules, like the EGFR/HER2 inhibitor TAK-285, have been used to map their binding modes. nih.gov These studies show the butanamide moiety occupying specific hydrophobic regions within the enzyme's active site, forming hydrogen bonds and hydrophobic interactions with key residues like Met793 and Lys745. nih.gov

Table 1: Molecular Docking Data for Selected Butanamide Derivatives

| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound 24e Derivative | mGAT2 | Not Specified | Not Specified |

| Compound 23a Derivative | mGAT4 | Not Specified | Not Specified |

| TAK-285 | EGFRT790M | -21.55 | Met793, Ser720, Lys745 |

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This method allows researchers to study the stability of binding poses predicted by molecular docking and to observe conformational changes in both the ligand and the protein.

For N-benzyl-4-hydroxybutanamide derivatives, MD simulations were performed to validate the docking results and assess the stability of the compounds within the GAT binding sites. researchgate.net These simulations, often run for durations such as 50 nanoseconds, help confirm that the key interactions observed in docking are maintained over time. researchgate.netd-nb.info The CHARMM36m force field is one of the parameter sets used for such simulations, which are carried out using software like NAMD. researchgate.net

MD simulations have also been applied to other complex systems involving butanamide moieties. nih.gov In studies of EGFR inhibitors, MD simulations showed that the ligand-protein complex stabilized after a certain period (e.g., 32 ns), with the root-mean-square deviation (RMSD) of the ligand remaining consistent, indicating a stable binding mode. nih.gov These simulations are crucial for understanding the energetic basis of molecular recognition and can help refine the design of new, more effective therapeutic agents. nih.govtandfonline.com

Table 2: Parameters for Molecular Dynamics Simulations of Butanamide Derivatives

| System | Software | Force Field | Simulation Time | Key Finding |

|---|---|---|---|---|

| N-benzyl-4-hydroxybutanamide derivatives in mGATs | NAMD 2.13 | CHARMM36m | 50 ns | Confirmed stability of binding poses. researchgate.net |

| EGFR-5b complex | Not Specified | Not Specified | >32 ns | Complex and ligand RMSD values stabilized, indicating stable binding. nih.gov |

| Compound 2 with Cytochrome-C | Desmond | Not Specified | 50 ns | Achieved good binding stability over the simulation course. d-nb.info |

Metabolism, Pharmacokinetics, and in Vivo Disposition

Metabolic Pathways of 4-Hydroxy-N-methylbutanamide Derivatives

The biotransformation of this compound and its related compounds involves several metabolic pathways, with its role as a nicotine (B1678760) metabolite being a significant area of research.

Role as a Nicotine Metabolite and Related Compounds

This compound is recognized as a metabolite of nicotine, a primary alkaloid in tobacco. The metabolism of nicotine is a complex process, leading to the formation of numerous derivatives. One of the primary metabolites of cotinine, which itself is the main metabolite of nicotine, is 5'-hydroxycotinine. nih.govnuph.edu.ua This compound exists in a state of equilibrium with its open-chain form, 4-oxo-4-(3-pyridyl)-N-methylbutanamide. nih.govnuph.edu.ua

Further metabolic processes can lead to other related compounds. For instance, the 2′-hydroxylation of nicotine results in the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanone, with 2′-hydroxynicotine as an intermediate. nih.govnuph.edu.uafrontiersin.org This butanone derivative can be further metabolized to 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid. nih.govnuph.edu.uafrontiersin.org

Identification of Novel Species-Specific Metabolites (e.g., Horse-Specific)

Interestingly, the metabolism of nicotine can vary between species, leading to the formation of unique metabolites. A comprehensive study on the metabolism of nicotine in horses identified a novel, horse-specific metabolite: 4-hydroxy-4-(3-pyridyl)-N-methylbutanamide. researchgate.netnih.govresearchgate.netscribd.com This discovery was made through the analysis of post-administration urine samples using liquid chromatography/electrospray ionization high-resolution mass spectrometry. researchgate.netnih.gov In this study, a total of 17 nicotine metabolites were identified in thoroughbred mares after nasoesophageal administration of nicotine. researchgate.netnih.gov

Pharmacokinetic Profiling and Elimination Studies

Understanding the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion, is essential for determining its detection window and potential as a biomarker.

Quantification in Biological Matrices (Plasma, Urine)

To establish the elimination profiles of nicotine and its metabolites, including 4-hydroxy-4-(3-pyridyl)-N-methylbutanamide, simultaneous quantification methods have been developed for various biological matrices. researchgate.netnih.gov These methods are crucial for accurately measuring the concentrations of these compounds in plasma and urine. researchgate.netnih.govscribd.com The development of such analytical techniques allows for the establishment of pharmacokinetic profiles and the determination of key parameters like the maximum plasma concentration (Cmax) and the time to reach maximum concentration (Tmax). scribd.com For example, in horses, methods have been developed to quantify eight target nicotine analytes in both plasma and urine. researchgate.netnih.gov

Assessment of Elimination Profiles and Detection Times

Elimination studies are critical for determining how long a compound or its metabolites remain detectable in the body. In the context of nicotine metabolism in horses, research has focused on identifying the most appropriate biomarkers for monitoring nicotine exposure. researchgate.netnih.govresearchgate.net

The quantification of nicotine metabolites in post-administration samples has revealed varying elimination profiles. For instance, one study found that trans-3′-hydroxycotinine could be quantified for the longest duration in both plasma (up to 72 hours post-administration) and urine (up to 96 hours post-administration). researchgate.netnih.gov This long detection window makes it a suitable target for doping control in equine sports. researchgate.netnih.govresearchgate.net Another significant metabolite, N′-hydroxymethylnorcotinine, was also found to have a long detection time, up to 96 hours in urine, and was considered a highly appropriate biomarker due to its abundance and slower elimination rate. researchgate.net

Considerations for Drug Developability and Early Toxicity

While much of the research on this compound and its derivatives has been in the context of nicotine metabolism, there are broader considerations for its potential in drug development. In silico studies are increasingly used to predict the developability and potential toxicity of new chemical entities. nih.gov These computational tools can help identify potential liabilities of a compound early in the drug discovery process, thereby reducing the rate of attrition in later stages of development. nih.gov This approach aligns with the principles of reducing animal testing by prioritizing compounds with more favorable predicted profiles for further in vivo investigation. nih.gov

In Silico Assessments of Potential Liabilities

In silico tools are frequently employed in early-stage drug discovery and chemical safety assessment to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential toxicities of a molecule. habitablefuture.orgmdpi.com These predictions are based on the compound's structural features and comparison to databases of known substances. For this compound, several key physicochemical properties have been computationally predicted, offering insights into its likely pharmacokinetic behavior. nih.gov

These computed descriptors are valuable for forecasting a compound's behavior. For instance, the XLogP3-AA value suggests the compound's lipophilicity and hydrophilicity, which influences its absorption and distribution. The number of hydrogen bond donors and acceptors, along with the topological polar surface area (TPSA), are critical predictors of a molecule's ability to permeate biological membranes. The rotatable bond count provides an indication of the molecule's conformational flexibility, which can affect its binding to enzymes and transporters. nih.gov

Below is a table of computed physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C5H11NO2 | PubChem nih.gov |

| Molecular Weight | 117.15 g/mol | PubChem nih.gov |

| XLogP3-AA (Lipophilicity) | -0.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

Analytical Methodologies for 4 Hydroxy N Methylbutanamide Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For 4-hydroxy-N-methylbutanamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, each with specific advantages.

HPLC is a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. Method development in HPLC focuses on optimizing the separation of the target analyte from other components in the sample.

Reverse phase HPLC (RP-HPLC) is a widely used technique for the analysis of polar compounds. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For the analysis of this compound, RP-HPLC methods have been developed using simple conditions. sielc.com A common mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, often with the addition of an acid like phosphoric acid to control the pH and improve peak shape. sielc.com For applications where the eluent is introduced into a mass spectrometer (MS), phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.com

The choice of the stationary phase is also critical. Columns with C18-bonded silica (B1680970) are common, but specialized columns like Newcrom R1, which has low silanol (B1196071) activity, can also be utilized for the separation of this compound. sielc.comhplc.eu The selection of the column and mobile phase composition is optimized to achieve good resolution and retention time for this compound.

Table 1: Typical RP-HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 or C18 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric or Formic Acid |

| Detection | UV or Mass Spectrometry (MS) |

This table provides a general overview of typical RP-HPLC conditions for the analysis of this compound. Specific parameters may vary depending on the sample matrix and analytical goals.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. orientjchem.org UPLC systems operate at higher pressures than HPLC systems. orientjchem.org

For the rapid analysis of this compound and its related compounds, UPLC is an effective technique. sielc.com The use of columns with smaller particle sizes, such as 3 µm, allows for faster separations without sacrificing resolution. sielc.comsielc.com UPLC methods are particularly valuable in high-throughput screening and pharmacokinetic studies where a large number of samples need to be analyzed quickly. sielc.comsielc.com The principles of mobile phase and stationary phase selection in UPLC are similar to those in HPLC, but the system is optimized for higher pressures and faster flow rates. orientjchem.org

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar hydroxyl and amide groups, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.

Derivatization involves a chemical reaction to modify the analyte's functional groups. For compounds containing active hydrogens, such as alcohols and amides, silylation is a common derivatization technique. elsevierpure.com Reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the compound. elsevierpure.com Another approach is acylation, using reagents like N-methyl-bis(heptafluorobutyramide) (MBHFBA) to form heptafluorobutylacyl (HFBA) derivatives. elsevierpure.com

The choice of derivatization reagent and reaction conditions is crucial to ensure a complete and reproducible reaction, minimizing the formation of side products. elsevierpure.com Once derivatized, the sample can be analyzed by GC coupled with a mass spectrometer (GC-MS), which provides both chromatographic separation and mass spectral information for identification and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it an invaluable tool for the analysis of this compound, especially when coupled with a chromatographic separation technique.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly well-suited for the detection and quantification of low levels of this compound and its metabolites in complex biological matrices such as plasma and urine. researchgate.net

In an LC-MS/MS system, the analyte is first separated from other components in the sample by LC. The eluent from the LC column is then introduced into the mass spectrometer, where the analyte molecules are ionized. The precursor ions corresponding to the analyte are then selected and fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and reduces interference from the sample matrix.

The development of an LC-MS/MS method involves optimizing several parameters, including the LC conditions (column, mobile phase, and flow rate) and the MS parameters (ionization mode, precursor and product ion selection, and collision energy). researchgate.net For instance, a study on nicotine (B1678760) metabolites in horses utilized liquid chromatography/electrospray ionization high-resolution mass spectrometry to identify a novel metabolite, 4-hydroxy-4-(3-pyridyl)-N-methylbutanamide, in urine samples. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying metabolites due to its ability to provide the elemental composition of molecules through highly accurate mass measurements. libretexts.org This technique is particularly valuable in metabolomics and toxicological studies, where it can distinguish between isobaric compounds—molecules with the same nominal mass but different elemental formulas. libretexts.org

In the context of this compound, HRMS has been instrumental in identifying related structures as metabolites in various biological systems. A notable study on nicotine metabolism in horses utilized liquid chromatography/electrospray ionization high-resolution mass spectrometry (LC/ESI-HRMS) to analyze post-administration urine samples. This comprehensive analysis led to the identification of 17 metabolites, including the novel horse-specific metabolite, 4-hydroxy-4-(3-pyridyl)-N-methylbutanamide. researchgate.net This discovery highlights the power of HRMS in uncovering unique metabolic pathways and identifying previously unknown compounds in complex biological fluids. researchgate.net

Furthermore, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed in the phytochemical investigation of the marine seaweed Halimeda macroloba. This analysis resulted in the isolation and identification of a new halogenated compound that contains the this compound structural unit. mdpi.com The HRESIMS data provided an adduct pseudo-molecular ion peak at m/z 392.0809 [M+H]⁺, which was consistent with the molecular formula C₁₁H₂₅IN₂O₅, confirming the presence of the butanamide moiety within a larger, novel natural product. mdpi.com

These examples underscore the utility of HRMS in metabolite identification, enabling researchers to pinpoint and structurally characterize compounds like this compound and its derivatives within intricate biological and natural contexts.

Table 1: Examples of HRMS in the Identification of this compound-related Metabolites

| Study Subject | Analytical Technique | Identified Metabolite/Unit | Key Finding |

| Equine (Horse) | LC/ESI-HRMS | 4-hydroxy-4-(3-pyridyl)-N-methylbutanamide | Identification of a novel, horse-specific metabolite of nicotine. researchgate.net |

| Seaweed (Halimeda macroloba) | HRESIMS | This compound unit | Structural confirmation of a new natural product containing the target moiety. mdpi.com |

Use as a Model System in Chemical Reaction Dynamics by MS

The study of chemical reaction dynamics using mass spectrometry involves analyzing the fragmentation pathways and reaction kinetics of a molecule, often through techniques like collision-induced dissociation (CID). bris.ac.uk This provides fundamental insights into bond strengths, ion stability, and reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC, NOE) NMR experiments allows for a complete assignment of its structure.

Proton (¹H) NMR Applications

Proton (¹H) NMR spectroscopy identifies the number and environment of hydrogen atoms in a molecule. In a study identifying a new natural product from Halimeda macroloba seaweed, the characteristic signals of the this compound unit were clearly observed. mdpi.com The spectrum, recorded in CD₃OD, showed distinct resonances for the protons of the methylene (B1212753) groups and the N-methyl group. mdpi.com

Table 2: Characteristic ¹H NMR Signals for the this compound Unit (in CD₃OD)

| Proton Position | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| H-2 (-CH₂-C=O) | 2.38 | broad singlet | 2H |

| H-3 (-CH₂-) | 2.11 | broad singlet | 2H |

| H-4 (-CH₂-OH) | 3.45 | multiplet | 2H |

| N-CH₃ | 2.00 | singlet | 3H |

| Data sourced from a study on a natural product containing the this compound moiety. mdpi.com |

These signals provide a clear proton map of the molecule: the downfield shift of the H-4 protons is consistent with their attachment to a carbon bearing an oxygen atom, while the singlet for the N-CH₃ group confirms its identity.

Carbon-13 (¹³C) NMR and DEPT-Q Techniques

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. When combined with techniques like Distortionless Enhancement by Polarization Transfer (DEPT-Q), it is possible to distinguish between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons.

In the analysis of the Halimeda macroloba metabolite, ¹³C and DEPT-Q NMR data were crucial for confirming the carbon skeleton of the this compound unit. mdpi.com

Table 3: ¹³C NMR and DEPT-Q Data for the this compound Unit (in CD₃OD)

| Carbon Position | Chemical Shift (δ) in ppm | Carbon Type (from DEPT-Q) |

| C-1 (C=O) | 180.8 | C (quaternary) |

| C-2 | 34.0 | CH₂ (methylene) |

| C-3 | 20.3 | CH₂ (methylene) |

| C-4 (-CH₂-OH) | 67.1 | CH₂ (methylene) |

| N-CH₃ | 24.2 | CH₃ (methyl) |

| Data sourced from a study on a natural product containing the this compound moiety. mdpi.com |

The DEPT-Q experiment confirms the presence of three methylene groups, one methyl group, and one quaternary carbon (the carbonyl carbon), which perfectly matches the structure of this compound. mdpi.com

Two-Dimensional NMR Spectroscopy (HSQC, HMBC, NOE)

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. researchgate.netmdpi.com For this compound, HSQC spectra would show correlations between the protons at δ 2.38 (H-2) and the carbon at δ 34.0 (C-2), the protons at δ 2.11 (H-3) and the carbon at δ 20.3 (C-3), and so on, confirming the C-H attachments. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations between protons and carbons over two to four bonds, which is critical for piecing together the molecular skeleton. researchgate.netmdpi.com In the study of the seaweed metabolite, an important HMBC correlation was observed between the protons of the oxy-methylene group (H-4, δ 3.45) and carbons in an adjacent molecular unit, which confirmed how the this compound moiety was connected to the rest of the natural product. mdpi.com

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments identify protons that are close in space, providing information about the molecule's relative stereochemistry and conformation. While specific NOE data for the isolated this compound is not detailed, this technique was used to deduce the relative stereochemistry of the larger molecule in which the butanamide unit was found. mdpi.com

Together, these advanced NMR methodologies provide an unambiguous and comprehensive structural characterization of this compound.

Natural Product Isolation and Characterization

Identification of 4-Hydroxy-N-methylbutanamide Moieties in Marine Organisms

The this compound structural unit has been identified as a component of larger, more complex molecules isolated from marine organisms. mdpi.comresearchgate.net A notable example is its discovery within new halogenated compounds derived from the green seaweed Halimeda macroloba. mdpi.comresearchgate.net In one such compound, identified as 4-O-(4'-(dimethylamino)-4'-iodobutan-5'-yl-1',2',3'-triol)-N-methylbutanamide, the this compound moiety is a key structural feature. mdpi.com Its presence was confirmed through detailed spectroscopic analysis. mdpi.comd-nb.info

The identification of this moiety is significant as marine natural products are a rich source of chemical diversity and potential lead compounds for various applications. The structural elucidation of these complex molecules, including the confirmation of the this compound unit, is a critical step in understanding their chemical properties and potential biological activities.

Extraction and Purification Techniques for Natural Products

The isolation of natural products containing the this compound moiety from marine organisms involves a multi-step process of extraction and purification. A general workflow begins with the collection and preparation of the marine sample, followed by extraction with organic solvents.

For instance, in the study of Halimeda macroloba, the seaweed was subjected to extraction to obtain a crude extract. mdpi.comresearchgate.net This crude extract, a complex mixture of various compounds, then undergoes further separation and purification using chromatographic techniques. Column chromatography is a fundamental method employed for this purpose, utilizing a stationary phase such as silica (B1680970) gel. mdpi.com

The separation process is guided by the polarity of the constituent molecules. A series of solvents with increasing polarity, such as n-hexane, ethyl acetate, and methanol, are used as the mobile phase to elute different fractions from the column. mdpi.com Each fraction is then analyzed, often using thin-layer chromatography (TLC), to monitor the separation and identify fractions containing the compounds of interest. Fractions containing the desired natural product are then combined and may be subjected to further purification steps, such as high-performance liquid chromatography (HPLC), to isolate the pure compound. sielc.com This systematic approach allows for the isolation of individual compounds, including those containing the this compound unit, from the intricate mixture of the crude extract.

Below is an interactive table summarizing the extraction and purification of a compound containing the this compound moiety from Halimeda macroloba.

| Step | Technique | Solvents/Materials | Purpose |

| 1 | Extraction | n-hexane, dichloromethane, ethyl acetate, ethanol, methanol | To obtain a crude extract from the seaweed. mdpi.com |

| 2 | Column Chromatography | Silica gel 60 | Initial separation of the crude extract into fractions. mdpi.com |

| 3 | Further Purification | Not explicitly detailed, but typically involves techniques like HPLC. | To isolate pure compounds from the fractions. sielc.com |

Spectroscopic Methods for Structural Assignment in Complex Natural Product Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

¹H NMR (Proton NMR): Identifies the different types of protons in the molecule and their immediate chemical environment. For the this compound unit, characteristic signals include those for the N-methyl group, and the methylene (B1212753) groups of the butanamide chain. mdpi.comd-nb.info

¹³C NMR and DEPT-Q: These experiments reveal the number and types of carbon atoms (methyl, methylene, methine, and quaternary). In the context of the this compound moiety, specific resonances for the carbonyl carbon, the N-methyl carbon, and the methylene carbons are observed. mdpi.comd-nb.info

2D NMR (HSQC, HMBC, COSY): These experiments are crucial for assembling the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different structural fragments. For example, an HMBC correlation confirmed the attachment of the this compound unit in a larger molecule. mdpi.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is often used to determine the precise molecular formula. researchgate.net

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. For instance, the IR spectrum can indicate the presence of hydroxyl (-OH) and amide (C=O) groups, which are characteristic of the this compound structure. mdpi.com

The following table presents the characteristic NMR data for the this compound unit as identified in a natural product isolated from Halimeda macroloba. mdpi.comd-nb.info

| Atom | ¹H NMR δH (multiplicity, J in Hz) | ¹³C NMR δC |

| N-CH₃ | 2.00 (3H, s) | 24.2 |

| C-2 | 2.11 (2H, br. s) | 20.3 |

| C-3 | 2.38 (2H, br. s) | 34.0 |

| C-4 | 3.45 (2H, m) | 67.1 |

| C-1 (C=O) | - | 180.8 |

Data obtained in CD₃OD-d₄